1,2,3-Trifluoro-5-methyl-4-nitrobenzene
Overview
Description
1,2,3-Trifluoro-5-methyl-4-nitrobenzene is a chemical compound with the molecular formula C7H4F3NO2. It has a molecular weight of 191.11 . This compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4F3NO2/c1-3-2-4(8)5(9)6(10)7(3)11(12)13/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It has a density of 1.544 g/mL at 25 °C (lit.) . The compound’s refractive index is 1.493-1.495 .
Scientific Research Applications
Synthesis of Fluorinated Derivatives
Research on the synthesis of fluorinated derivatives, including those related to 1,2,3-Trifluoro-5-methyl-4-nitrobenzene, has shown the preparation of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives from chloro-nitrobenzenes. These derivatives have been used to introduce fluorine-containing, electron-withdrawing substituents into aromatic rings, enhancing their reactivity towards nucleophilic attack. This has paved the way for creating compounds with potential applications in materials science and pharmaceuticals due to their unique properties related to fluorine's electronegativity and size (Sipyagin et al., 2004).
Nucleophilic Substitution Reactions
Fluoronitrobenzenes, including structures similar to this compound, have been studied extensively for their reactivity in nucleophilic substitution reactions. The presence of fluorine and nitro groups on the benzene ring significantly influences the reaction pathways, enabling the synthesis of various complex organic compounds. These reactions are crucial for developing new pharmaceuticals and agrochemicals due to their high efficiency and specificity (Gierczyk et al., 2003).
Molecular Structure and Interaction Studies
Studies on the molecular structure and interaction of fluorinated nitrobenzenes have contributed to a deeper understanding of weak interactions in crystal engineering. The recognition properties of the nitro group, influenced by fluorination, are essential for designing materials with specific physical properties. These insights are vital for the development of new materials with tailored properties for applications in nanotechnology and material science (Robinson et al., 2000).
Electronic Properties and Reactivity
The electronic properties and reactivity of fluorinated nitrobenzenes have been explored through studies on electron spin resonance and dissociative electron attachment. These studies provide valuable information on the electron-donating and withdrawing capabilities of fluorine and nitro groups, which is crucial for understanding the stability and reactivity of these compounds. This knowledge is applied in the design of organic semiconductors, sensors, and other electronic devices (Kulkarni & Trapp, 1986).
Charge-Transfer Complexes
The formation of charge-transfer complexes involving fluorinated nitrobenzenes has been investigated to understand better the interaction between electron-rich and electron-deficient molecules. These studies are fundamental for developing new molecular electronics and photovoltaic materials, where efficient charge transfer is crucial for device performance (Brown, Foster, & Fyfe, 1967).
Safety and Hazards
Properties
IUPAC Name |
1,2,3-trifluoro-5-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c1-3-2-4(8)5(9)6(10)7(3)11(12)13/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVHAROVDXTOGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731825 | |
Record name | 1,2,3-Trifluoro-5-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923032-93-3 | |
Record name | 1,2,3-Trifluoro-5-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-trifluoro-5-methyl-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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